3-(3-chlorophenyl)cyclobutan-1-ol, Mixture of diastereomers
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Overview
Description
3-(3-chlorophenyl)cyclobutan-1-ol, Mixture of diastereomers, is a compound that features a cyclobutane ring substituted with a 3-chlorophenyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)cyclobutan-1-ol can be achieved through several methods. One common approach involves the cycloaddition of bicyclo[1.1.0]butanes with triazolinedione or nitrosoarenes, followed by the cleavage of N-N or N-O bonds to yield cyclobutane derivatives . Another method involves the Wolff rearrangement, which generates the desired cyclobutane structure .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis typically involves standard organic chemistry techniques, including cycloaddition reactions and rearrangements, under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-chlorophenyl)cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of different alcohol derivatives.
Substitution: Formation of various substituted cyclobutane derivatives.
Scientific Research Applications
3-(3-chlorophenyl)cyclobutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)cyclobutan-1-ol involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can modify its structure and activity. The specific molecular targets and pathways involved depend on the context of its application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
3-(3-chlorophenyl)cyclobutan-1-ol can be compared with other cyclobutane derivatives, such as:
3-(4-chlorophenyl)cyclobutan-1-ol: Similar structure but with the chlorine atom in a different position.
1,1,3,3-tetrasubstituted cyclobutanes: These compounds have multiple substituents on the cyclobutane ring and exhibit different chemical properties.
The uniqueness of 3-(3-chlorophenyl)cyclobutan-1-ol lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
CAS No. |
1178487-43-8 |
---|---|
Molecular Formula |
C10H11ClO |
Molecular Weight |
182.6 |
Purity |
95 |
Origin of Product |
United States |
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